1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine is a synthetic organic compound that features both imidazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide.
Formation of the Piperazine Ring: Piperazine can be synthesized or obtained commercially.
Coupling with Thiophene-3-carbonyl Chloride: The final step involves coupling the piperazine with thiophene-3-carbonyl chloride under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions on the imidazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted imidazole or thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a different position of the carbonyl group on the thiophene ring.
1-(1-methyl-1H-imidazol-2-yl)-4-(furan-3-carbonyl)piperazine: Similar structure but with a furan ring instead of thiophene.
1-(1-methyl-1H-imidazol-2-yl)-4-(benzoyl)piperazine: Similar structure but with a benzoyl group instead of thiophene.
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine is unique due to the specific combination of imidazole and thiophene rings, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMWZVGHZXVEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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